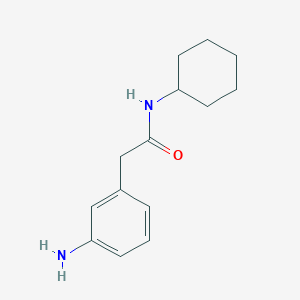
2,4-Dichloroquinazolin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloroquinazolin-7-amine is a heterocyclic organic compound that belongs to the quinazoline family. This compound is characterized by the presence of two chlorine atoms at the 2nd and 4th positions and an amine group at the 7th position on the quinazoline ring. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloroquinazolin-7-amine typically involves the following steps:
Formation of 2,4-quinazoline diones: Ortho-aminobenzoic acid reacts with potassium cyanate in an aqueous medium at a temperature range of 20-100°C and a pH of 9-12 to form 2,4-quinazoline diones.
Industrial Production Methods: The described method is suitable for industrial production due to its use of non-toxic solvents and accessible raw materials, resulting in high reaction yields .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dichloroquinazolin-7-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Condensation Reactions: The amine group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.
Condensation Reactions: Often carried out in the presence of an acid catalyst.
Major Products:
Substitution Reactions: Yield substituted quinazoline derivatives.
Condensation Reactions: Produce imines or Schiff bases.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloroquinazolin-7-amine has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 2,4-Dichloroquinazolin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt essential biological pathways, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Quinazoline: A parent compound with a broad spectrum of biological activities.
2,4-Dichloroquinazoline: Lacks the amine group at the 7th position but shares similar chemical properties.
7-Aminoquinazoline: Similar structure but without the chlorine atoms at the 2nd and 4th positions.
Uniqueness: 2,4-Dichloroquinazolin-7-amine is unique due to the presence of both chlorine atoms and the amine group, which contribute to its distinct chemical reactivity and biological activity. This combination of functional groups enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in various biological applications .
Eigenschaften
Molekularformel |
C8H5Cl2N3 |
|---|---|
Molekulargewicht |
214.05 g/mol |
IUPAC-Name |
2,4-dichloroquinazolin-7-amine |
InChI |
InChI=1S/C8H5Cl2N3/c9-7-5-2-1-4(11)3-6(5)12-8(10)13-7/h1-3H,11H2 |
InChI-Schlüssel |
YHFLVNAFGXBWMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1N)N=C(N=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(3R,10R,13S,16R)-3-(Tert-butyldimethylsilyloxy)-10,13-dimethyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-16-YL acetate](/img/structure/B14036069.png)

![(9h-Fluoren-9-yl)methyl 4-chloro-5h-pyrrolo[3,4-d]pyrimidine-6(7h)-carboxylate](/img/structure/B14036082.png)


![(S)-4-Oxaspiro[2.5]octan-6-OL](/img/structure/B14036090.png)



![2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-6-octoxyphenol](/img/structure/B14036109.png)
